3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
Overview
Description
“3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid” is a chemical compound with the molecular formula C13H12O5 . It has an average mass of 248.231 Da and a monoisotopic mass of 248.068466 Da . This compound is also known by its IUPAC name, which is the same as the given name .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)O . This notation provides a text-based representation of the compound’s structure, including the arrangement of its atoms and the bonds between them .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.23 g/mol . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Pharmacological Importance
6H-Benzo[c]chromen-6-ones, including compounds like 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, are core structures in secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, there's a demand for synthetic procedures. The literature highlights several protocols, including Suzuki coupling reactions for the synthesis of biaryl, which undergoes lactonization, and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These procedures are essential for creating efficient and simple methods involving reactions of Michael acceptor (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Role in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), encompassing compounds similar to this compound, are widely utilized in cosmetic and therapeutic formulations to achieve various beneficial effects for the skin. This includes applications in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Special attention is devoted to the safety evaluation of these formulations, particularly regarding their prolonged use on sun-exposed skin, and the limited studies on the modifications evoked by topical application of products containing HAs on photocarcinogenesis. The biological mechanisms of action of HAs still require further clarification, which is crucial for enhancing their application in cosmetic and dermatologic practices (Kornhauser, Coelho, & Hearing, 2010).
Applications in Different Fields of Biology
3-Hydroxycoumarin, a compound closely related to the structure of interest, showcases numerous chemical, photochemical, and biological properties, making it vital across various fields of biology. Synthesis methods primarily use salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds. The reactivity of 3-hydroxycoumarin has led to the creation of many heterocyclic compounds, demonstrating its utility in genetics, pharmacology, microbiology, etc. This highlights the potential for similar compounds to be utilized in diverse biological applications, underscoring the importance of understanding their synthesis, reactivity, and applications across different biological domains (Yoda, 2020).
properties
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-4-13(17)18-11-6-10(14)8(5-9(7)11)2-3-12(15)16/h4-6,14H,2-3H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXPGFOHADKNAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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